tert-butyl N-{3-[(3,4-dimethylcyclohexyl)amino]propyl}carbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-{3-[(3,4-dimethylcyclohexyl)amino]propyl}carbamate hydrochloride: is a synthetic organic compound with a complex structure. It is often used in various chemical and pharmaceutical research applications due to its unique properties and reactivity. The compound is characterized by the presence of a tert-butyl group, a dimethylcyclohexyl moiety, and a carbamate linkage, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{3-[(3,4-dimethylcyclohexyl)amino]propyl}carbamate hydrochloride typically involves multiple steps:
Formation of the Amino Intermediate: The initial step involves the preparation of 3,4-dimethylcyclohexylamine. This can be achieved through the hydrogenation of 3,4-dimethylcyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Carbamate Formation: The amino intermediate is then reacted with tert-butyl chloroformate in the presence of a base like triethylamine to form the tert-butyl carbamate derivative.
Hydrochloride Salt Formation: Finally, the carbamate derivative is treated with hydrochloric acid to yield the hydrochloride salt form of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry are used to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-{3-[(3,4-dimethylcyclohexyl)amino]propyl}carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst, converting the carbamate group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Various substituted carbamates
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-{3-[(3,4-dimethylcyclohexyl)amino]propyl}carbamate hydrochloride is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of carbamate derivatives on biological systems. It may serve as a model compound for investigating enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be investigated for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility allows for its incorporation into various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-{3-[(3,4-dimethylcyclohexyl)amino]propyl}carbamate hydrochloride involves its interaction with specific molecular targets. The compound may act by:
Inhibiting Enzymes: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Binding: Interacting with receptors on cell surfaces, modulating their signaling pathways.
Pathway Modulation: Affecting biochemical pathways by altering the activity of key proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-{3-[(3,4-dimethylphenyl)amino]propyl}carbamate hydrochloride
- tert-butyl N-{3-[(3,4-dimethylcyclohexyl)amino]ethyl}carbamate hydrochloride
- tert-butyl N-{3-[(3,4-dimethylcyclohexyl)amino]butyl}carbamate hydrochloride
Uniqueness
tert-butyl N-{3-[(3,4-dimethylcyclohexyl)amino]propyl}carbamate hydrochloride is unique due to its specific structural features, such as the dimethylcyclohexyl group and the propyl linker. These structural elements confer distinct reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
tert-butyl N-[3-[(3,4-dimethylcyclohexyl)amino]propyl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N2O2.ClH/c1-12-7-8-14(11-13(12)2)17-9-6-10-18-15(19)20-16(3,4)5;/h12-14,17H,6-11H2,1-5H3,(H,18,19);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMABHKZASNLMHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1C)NCCCNC(=O)OC(C)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.